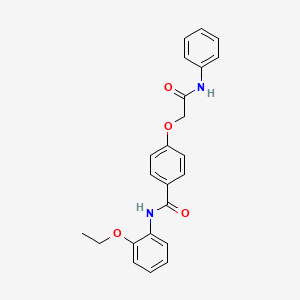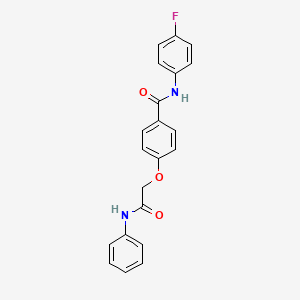![molecular formula C25H25ClN2O4 B3587302 N-(3-chloro-4-methoxyphenyl)-4-[2-oxo-2-(2-propan-2-ylanilino)ethoxy]benzamide](/img/structure/B3587302.png)
N-(3-chloro-4-methoxyphenyl)-4-[2-oxo-2-(2-propan-2-ylanilino)ethoxy]benzamide
概要
説明
N-(3-chloro-4-methoxyphenyl)-4-[2-oxo-2-(2-propan-2-ylanilino)ethoxy]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a chloro-methoxyphenyl group and an oxo-anilinoethoxybenzamide moiety.
準備方法
The synthesis of N-(3-chloro-4-methoxyphenyl)-4-[2-oxo-2-(2-propan-2-ylanilino)ethoxy]benzamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may involve the following steps:
Formation of the chloro-methoxyphenyl intermediate: This step involves the chlorination and methoxylation of a phenyl ring.
Formation of the oxo-anilinoethoxybenzamide intermediate: This step involves the reaction of an aniline derivative with an oxo-ethoxybenzamide compound.
Coupling of intermediates: The final step involves the coupling of the two intermediates under specific reaction conditions, such as the presence of a catalyst and controlled temperature.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.
化学反応の分析
N-(3-chloro-4-methoxyphenyl)-4-[2-oxo-2-(2-propan-2-ylanilino)ethoxy]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.
科学的研究の応用
N-(3-chloro-4-methoxyphenyl)-4-[2-oxo-2-(2-propan-2-ylanilino)ethoxy]benzamide has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: It may be used in studies related to enzyme inhibition or protein-ligand interactions.
Industry: It can be used in the development of new materials or as a precursor for the synthesis of industrial chemicals.
作用機序
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-4-[2-oxo-2-(2-propan-2-ylanilino)ethoxy]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
N-(3-chloro-4-methoxyphenyl)-4-[2-oxo-2-(2-propan-2-ylanilino)ethoxy]benzamide can be compared with other similar compounds, such as:
N-(3-chloro-4-methoxyphenyl)-4-[2-oxo-2-(2-methylphenylamino)ethoxy]benzamide: This compound has a similar structure but with a methyl group instead of an isopropyl group.
N-(3-chloro-4-methoxyphenyl)-4-[2-oxo-2-(2-ethylphenylamino)ethoxy]benzamide: This compound has an ethyl group instead of an isopropyl group.
The uniqueness of this compound lies in its specific molecular structure, which may confer distinct chemical and biological properties compared to its analogs.
特性
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-4-[2-oxo-2-(2-propan-2-ylanilino)ethoxy]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN2O4/c1-16(2)20-6-4-5-7-22(20)28-24(29)15-32-19-11-8-17(9-12-19)25(30)27-18-10-13-23(31-3)21(26)14-18/h4-14,16H,15H2,1-3H3,(H,27,30)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNFNVLMKFQYGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{[(4-methylphenyl)amino]carbonyl}phenyl (2-isopropyl-5-methylphenoxy)acetate](/img/structure/B3587227.png)
![[4-[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-2-ethoxyphenyl] 2-oxochromene-3-carboxylate](/img/structure/B3587250.png)

![Methyl [3-(4-methylphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] carbonate](/img/structure/B3587257.png)
![N-(4-chlorophenyl)-2-[3-(4-methoxyphenoxy)-4-oxochromen-7-yl]oxyacetamide](/img/structure/B3587266.png)
![2-nitro-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}benzamide](/img/structure/B3587270.png)
![N-benzyl-2-{[3-(4-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetamide](/img/structure/B3587277.png)
![N-benzyl-4-[2-(4-chloroanilino)-2-oxoethoxy]benzamide](/img/structure/B3587292.png)

![N-(2-chlorophenyl)-4-[2-oxo-2-(2-propan-2-ylanilino)ethoxy]benzamide](/img/structure/B3587312.png)
![methyl [5-methyl-6-{[(2-methylphenyl)amino]carbonyl}-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B3587320.png)
![isopropyl 5-methyl-4-oxo-3-(3-phenylpropyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3587328.png)

